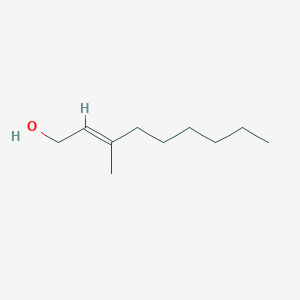
(E)-3-methyl-non-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-methyl-non-2-en-1-ol is an organic compound with the molecular formula C10H20O. It is an unsaturated alcohol characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group (-OH) attached to the first carbon atom. The “E” notation indicates that the higher priority substituents on either side of the double bond are on opposite sides, giving it a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-3-methyl-non-2-en-1-ol can be synthesized through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde. For instance, 3-methyl-2-nonenal can be reacted with a Grignard reagent like methylmagnesium bromide to produce this compound.
Aldol Condensation: Another method involves aldol condensation followed by reduction. For example, the condensation of acetaldehyde with 3-methyl-2-nonenal, followed by reduction with a suitable reducing agent, can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-methyl-non-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of this compound can yield 3-methyl-2-nonenal or 3-methyl-2-nonenoic acid.
Reduction: Reduction can produce 3-methyl-nonanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
(E)-3-methyl-non-2-en-1-ol has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the fragrance and flavor industry due to its pleasant odor and flavor profile.
Mechanism of Action
The mechanism of action of (E)-3-methyl-non-2-en-1-ol depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve disrupting the cell membrane of microorganisms, leading to cell lysis and death. The exact molecular pathways and targets involved in its biological activities are still under investigation.
Comparison with Similar Compounds
(E)-3-methyl-non-2-en-1-ol can be compared with other similar compounds, such as:
(Z)-3-methyl-non-2-en-1-ol: The cis isomer of the compound, which has different physical and chemical properties due to the different spatial arrangement of substituents.
3-methyl-nonanol: The saturated alcohol counterpart, which lacks the double bond and has different reactivity and applications.
3-methyl-2-nonenal: The aldehyde form, which has different chemical properties and reactivity.
The uniqueness of this compound lies in its specific configuration and the presence of both a double bond and a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
72314-86-4 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
(E)-3-methylnon-2-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-10(2)8-9-11/h8,11H,3-7,9H2,1-2H3/b10-8+ |
InChI Key |
OOOOKZZBWQOKFP-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCC/C(=C/CO)/C |
Canonical SMILES |
CCCCCCC(=CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















